molecular formula C15H19F2N3O2S B10957939 4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol

4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10957939
M. Wt: 343.4 g/mol
InChI Key: LZRMNSQKMRFXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Difluoromethoxy-Ethoxyphenyl Moiety: This step involves the reaction of the triazole intermediate with difluoromethoxy-ethoxybenzene derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows for interactions with various biological targets, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the difluoromethoxy-ethoxyphenyl moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H19F2N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-butyl-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H19F2N3O2S/c1-3-5-8-20-13(18-19-15(20)23)10-6-7-11(22-14(16)17)12(9-10)21-4-2/h6-7,9,14H,3-5,8H2,1-2H3,(H,19,23)

InChI Key

LZRMNSQKMRFXJB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC(=C(C=C2)OC(F)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.